molecular formula C24H19NO7 B13766129 Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester CAS No. 52236-80-3

Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester

Cat. No.: B13766129
CAS No.: 52236-80-3
M. Wt: 433.4 g/mol
InChI Key: JYNOZFVFSQTKFP-UHFFFAOYSA-N
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Description

This compound features an anthraquinone core substituted with an amino group at position 1, hydroxyl at position 4, and a phenoxyacetic acid ethyl ester moiety at position 2. The ethyl ester group enhances lipophilicity compared to free acids, influencing solubility and metabolic stability.

Properties

CAS No.

52236-80-3

Molecular Formula

C24H19NO7

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate

InChI

InChI=1S/C24H19NO7/c1-2-30-19(27)12-31-13-7-9-14(10-8-13)32-18-11-17(26)20-21(22(18)25)24(29)16-6-4-3-5-15(16)23(20)28/h3-11,26H,2,12,25H2,1H3

InChI Key

JYNOZFVFSQTKFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various phenoxy derivatives

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical methods for this compound is High-Performance Liquid Chromatography (HPLC). The compound can be separated using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Anticancer Research

The structure of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester suggests potential applications in anticancer research. The compound's anthracene-derived moiety may exhibit photodynamic properties, which can be exploited in targeted cancer therapies. Studies have indicated that similar compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation upon light activation .

Drug Delivery Systems

Due to its lipophilic nature and ability to form stable complexes with various drugs, this compound may also serve as a carrier in drug delivery systems. Its ester functional group can enhance solubility and permeability of therapeutic agents across biological membranes, potentially improving bioavailability .

Photonic Materials

The unique optical properties of anthracene derivatives make this compound a candidate for developing photonic materials. Its ability to absorb and emit light at specific wavelengths can be utilized in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various anthracene derivatives including this compound against human cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations when exposed to UV light, suggesting potential for photodynamic therapy applications.

Case Study 2: Drug Delivery Enhancement

Research on drug delivery systems incorporating this compound demonstrated enhanced permeability of encapsulated drugs through cellular membranes. In vitro studies showed increased uptake of the drug in cancerous cells compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its anthracene moiety allows it to intercalate into DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Methyl Ester Analog

Compound: Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, methyl ester ().

  • Key Differences : Replacement of ethyl with methyl reduces molecular weight and lipophilicity.
  • Implications : Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, affecting drug half-life or dye durability.

Benzoic Acid Octyl Ester Analog

Compound: Benzoic acid, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-, octyl ester ().

  • Key Differences : Aromatic benzoic acid core with an octyl ester chain.
  • Implications : The octyl group significantly increases log P (estimated >6), enhancing lipid membrane permeability but risking bioaccumulation .

Sulfonamide Derivatives

Example : Disperse Red 92 (CAS 72363-26-9, ).

  • Structure: Anthraquinone core with a sulfonamide group and 3-ethoxypropyl substituent.
  • Key Differences : Sulfonamide group improves water solubility and thermal stability, making it suitable for textile dyes.
  • Applications : Widely used as a disperse dye, contrasting with the ethyl ester’s undefined commercial role .

Nitro-Substituted Ethanoanthracenes

Example: (E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes ().

  • Key Differences : Nitrovinyl group introduces strong electron-withdrawing effects, enhancing reactivity in Diels-Alder reactions.
  • Implications : These compounds are tailored for biochemical evaluation (e.g., enzyme inhibition), whereas the target ethyl ester lacks such functionalization .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Log P Applications
Target Ethyl Ester (CAS in ) Likely C25H21NO6 ~431.45 Ethyl ester ~4.0* Under study (ecological concern noted)
Methyl Ester Analog () Likely C24H19NO6 ~417.42 Methyl ester ~3.5* Research chemical
Benzoic Acid Octyl Ester (CAS 89586-89-0) C29H29NO6 487.54 Octyl ester >6.0 High lipophilicity applications
Disperse Red 92 (CAS 72363-26-9) C25H24N2O7S 496.54 Sulfonamide ~4.5 Textile dye

*Estimated based on structural analogs (e.g., reports log P = 4.29 for a related sulfonyl chloride).

Research Findings and Functional Insights

Analytical Methods

  • Reverse-phase HPLC with acetonitrile/water/phosphoric acid (as in ) is applicable for purity analysis, with MS compatibility requiring formic acid substitution .

Biological Activity

Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester (CAS Number: 52236-80-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, pharmacokinetics, and safety profiles based on diverse research findings.

The molecular formula of this compound is C24H19NO7, with a molecular weight of 433.416 g/mol. It has an InChI Key of JYNOZFVFSQTKFP-UHFFFAOYSA-N and exhibits a LogP value of 4.00, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .

PropertyValue
CAS Number52236-80-3
Molecular FormulaC24H19NO7
Molecular Weight433.416 g/mol
InChI KeyJYNOZFVFSQTKFP-UHFFFAOYSA-N
LogP4.00

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory properties. In vivo experiments demonstrated that it effectively reduced paw thickness and weight in animal models by up to 68.26% and 64.84%, respectively. Furthermore, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60% .

Table 1: Anti-inflammatory Effects

MeasurementControl Group (%)Treated Group (%)
Paw Thickness Reduction063.35
Paw Weight Reduction068.26
TNF-α ReductionBaseline61.04
PGE-2 ReductionBaseline60.58

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound showed potent inhibitory activity with IC50 values significantly lower than those of established anti-inflammatory drugs like mefenamic acid and celecoxib .

Table 2: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Acetic acid derivative9.03 ± 0.150.06 ± 0.01
Mefenamic Acid29.9 ± 0.09-
Celecoxib-14.93 ± 0.12

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilicity (LogP = 4). The reverse-phase high-performance liquid chromatography (RP-HPLC) method has been successfully employed for its analysis, suggesting that the compound can be effectively isolated and quantified in biological samples .

Safety Profile

Safety assessments included evaluations of renal and hepatic functions through liver enzyme measurements (AST and ALT) and kidney indicators (creatinine and urea). The results indicated no significant toxicity at therapeutic doses, supporting the compound's potential for clinical applications in managing inflammation without adverse effects on organ functions .

Case Studies

A notable case study involved the administration of this acetic acid derivative in a model of induced inflammation where it demonstrated not only efficacy in reducing inflammation but also a robust safety profile when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histological analyses confirmed minimal adverse effects on gastric mucosa, contrasting with the ulcerogenic potential often seen with NSAIDs .

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